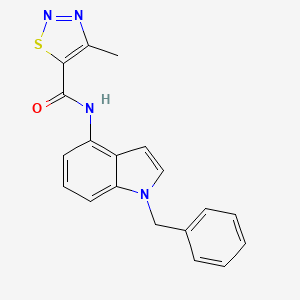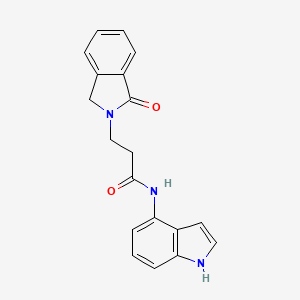![molecular formula C16H10FN5 B14936732 2-(4-Fluorophenyl)-7-(pyridin-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14936732.png)
2-(4-Fluorophenyl)-7-(pyridin-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorophenyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 2-(4-fluorophenyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves a base-promoted tandem S_NAr/Boulton-Katritzky rearrangement. This method uses 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles with 2-fluoropyridines . Another approach involves a one-pot catalyst-free procedure at room temperature by reacting dibenzoylacetylene with triazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the aforementioned synthetic routes can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
2-(4-Fluorophenyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and cyclization reactions. For instance, nitro-substituted derivatives of this compound can react with C-nucleophiles under mild base-free conditions to form stable 1.5-dihydro derivatives .
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide, and catalysts such as palladium or copper salts. Reaction conditions typically involve moderate temperatures and atmospheric pressure.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines and their derivatives, which can exhibit different biological activities depending on the substituents introduced.
科学研究应用
2-(4-Fluorophenyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs targeting various diseases.
Industry: The compound’s derivatives are explored for use in agrochemicals and materials science.
作用机制
The mechanism of action of 2-(4-fluorophenyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes essential for cell wall synthesis .
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazolo[3,2-b][1,2,4]triazoles: These compounds also have a fused triazole ring and are studied for their bioactivity.
Triazolo[3,4-b][1,3,4]thiadiazines: These compounds are another class of heterocycles with potential pharmacological properties.
Uniqueness
2-(4-Fluorophenyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of both fluorophenyl and pyridyl substituents, which can enhance its biological activity and selectivity compared to other similar compounds. The specific arrangement of these substituents can lead to distinct interactions with biological targets, making it a valuable compound in medicinal chemistry research.
属性
分子式 |
C16H10FN5 |
|---|---|
分子量 |
291.28 g/mol |
IUPAC 名称 |
2-(4-fluorophenyl)-7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H10FN5/c17-12-6-4-11(5-7-12)15-20-16-19-10-8-14(22(16)21-15)13-3-1-2-9-18-13/h1-10H |
InChI 键 |
MRJTUYWSOUIHSS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=CC=NC3=NC(=NN23)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B14936650.png)
![1H-benzotriazol-1-yl[2-(propylsulfonyl)phenyl]methanone](/img/structure/B14936651.png)

![(2S)-({[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B14936657.png)
![N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide](/img/structure/B14936668.png)
![Ethyl 4-methyl-2-{[(3-nitrophenyl)sulfonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B14936678.png)

![5-methoxy-3-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B14936695.png)
![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B14936709.png)
![6-[4-(methylsulfanyl)phenyl]-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B14936715.png)
![1-[4-(diethylsulfamoyl)phenyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B14936724.png)
![N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}-L-leucine](/img/structure/B14936725.png)
![methyl 5-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B14936737.png)
![5-[3-(4-Benzylpiperazin-1-yl)-3-oxopropyl]-3-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B14936740.png)
